Technical Monograph: Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate
Technical Monograph: Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate
CAS 28875-17-4 | Boc-L-Alanine Methyl Ester[1][2][3][4]
Abstract
Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate (CAS 28875-17-4), widely recognized as Boc-L-Alanine Methyl Ester , is a pivotal chiral building block in modern peptide chemistry and peptidomimetic drug design.[1][2] This monograph provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and orthogonal reactivity. It serves as a definitive guide for researchers utilizing this compound in the synthesis of bioactive peptides, protease inhibitors, and chiral auxiliaries, emphasizing strict control over stereochemistry and reaction selectivity.
Chemical Identity & Physicochemical Profile[2][5][6][7][8][9][10][11]
Boc-L-Alanine Methyl Ester represents the orthogonally protected derivative of L-Alanine. The tert-butoxycarbonyl (Boc) group masks the
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Methyl (2S)-2-{[(2-methyl-2-propanyl)oxy]carbonyl}aminopropanoate |
| Common Name | Boc-L-Alanine Methyl Ester (Boc-L-Ala-OMe) |
| CAS Registry Number | 28875-17-4 |
| Molecular Formula | |
| Molecular Weight | 203.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 32–35 °C (Lit.) [1] |
| Optical Rotation | |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in |
| Stereochemistry | L-isomer (S-configuration) |
Synthesis & Production Strategies
The synthesis of CAS 28875-17-4 is governed by the need to preserve the chiral integrity of the L-alanine stereocenter. Two primary routes exist, but the N-protection of L-Alanine Methyl Ester is the industry standard due to its scalability and reduced risk of racemization compared to esterification of Boc-Ala-OH.
2.1 Primary Route: N-Boc Protection
This method utilizes L-Alanine methyl ester hydrochloride as the starting material. The reaction proceeds via nucleophilic attack of the free amine on di-tert-butyl dicarbonate (
Reaction Stoichiometry:
Mechanistic Insight:
The base neutralizes the hydrochloride salt, liberating the nucleophilic
2.2 Visualization of Synthesis Pathway
Reactivity & Orthogonal Protection
The utility of Boc-L-Ala-OMe lies in its orthogonality . The molecule possesses two protection sites that can be cleaved independently under distinct conditions, allowing for directional peptide synthesis.
3.1 Selective Deprotection Logic
-
Acid Lability (Boc Group): The Boc group is sensitive to moderate acids (TFA, HCl/Dioxane). Removal generates the free amine (protonated) and volatile isobutylene/
. The methyl ester remains intact. -
Base Lability (Methyl Ester): The methyl ester is sensitive to saponification (LiOH, NaOH). Hydrolysis yields the carboxylic acid (Boc-Ala-OH). The Boc group remains intact under basic conditions.
-
Hydrazinolysis: Treatment with hydrazine hydrate converts the ester directly to the hydrazide (Boc-Ala-NHNH2), a precursor for the azide coupling method, without affecting the Boc group [3].
3.2 Orthogonal Workflow Diagram
Experimental Protocols
Protocol A: Synthesis of Boc-L-Ala-OMe from L-Ala-OMe·HCl
Rationale: This protocol minimizes racemization and uses standard laboratory reagents.
Materials:
-
L-Alanine methyl ester hydrochloride (10.0 mmol)
-
Di-tert-butyl dicarbonate (
) (11.0 mmol) -
Triethylamine (
) (22.0 mmol) -
Dichloromethane (DCM) (anhydrous, 50 mL)
Procedure:
-
Preparation: Suspend L-Alanine methyl ester hydrochloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (
). -
Neutralization: Cool the suspension to
using an ice bath. Add dropwise over 15 minutes. The solution will become clear as the free amine is liberated. -
Reaction: Add a solution of
in DCM (10 mL) dropwise to the reaction mixture at . -
Incubation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (Silica, 1:1 Hexane:EtOAc).
-
Workup: Wash the organic layer sequentially with 1M
(to remove excess amine), saturated (to remove byproducts), and brine. -
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Hexane/EtOAc if necessary. Yield is typically >90%.[3]
Protocol B: Selective Boc Deprotection (TFA Method)
Rationale: Standard procedure for N-terminal elongation in solution-phase synthesis.
Procedure:
-
Dissolve Boc-L-Ala-OMe (1.0 mmol) in DCM (5 mL).
-
Add Trifluoroacetic acid (TFA) (5 mL) carefully.
-
Stir at room temperature for 30–60 minutes. Evolution of
gas will be observed. -
Concentrate in vacuo. Co-evaporate with toluene (
) to remove residual TFA. -
Result: The product is obtained as the Trifluoroacetate salt of L-Alanine Methyl Ester, ready for coupling.
Quality Control & Characterization
To ensure the integrity of CAS 28875-17-4, particularly for drug development applications, the following parameters must be verified:
-
1H NMR (CDCl3, 400 MHz):
-
1.45 (s, 9H, Boc
) -
1.38 (d, 3H, Ala
) -
3.75 (s, 3H, Methyl Ester
) -
4.30 (m, 1H,
) - 5.05 (br s, 1H, NH)
-
1.45 (s, 9H, Boc
-
Chiral HPLC:
-
Column: Chiralpak AD-H or equivalent.
-
Mobile Phase: Hexane/IPA gradient.
-
Requirement: Enantiomeric Excess (ee) > 99.5% to ensure no racemization occurred during synthesis.
-
Safety & Handling
-
Hazards: Boc-L-Ala-OMe is generally considered low toxicity but should be treated as a potential irritant.
-
Storage: Store at 2–8 °C. Keep container tightly closed in a dry and well-ventilated place. Moisture sensitive (ester hydrolysis risk over long periods).
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
References
-
ChemicalBook. (n.d.). Boc-L-alanine methyl ester Properties. Retrieved from
-
Chem-Impex International. (n.d.). Boc-L-Ala-OMe Product Specifications. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Boc-L-alanine methyl ester Data Sheet. Retrieved from
-
Sigma-Aldrich. (n.d.). Boc-Ala-OMe Product Detail. Retrieved from
-
PubChem. (2025).[4] Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate.[5] National Library of Medicine. Retrieved from
Sources
- 1. BOC-L-ALANINE METHYL ESTER price,buy BOC-L-ALANINE METHYL ESTER - chemicalbook [chemicalbook.com]
- 2. Boc-Ala-OMe | 28875-17-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
